3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound features a quinoline core substituted with a benzenesulfonyl group at the 3-position, a methoxy group at the 6-position, and a pyrrolidin-1-yl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to show target selectivity towards various proteins . Quinolone antibiotics, which share a similar structure, primarily target bacterial enzymes like topoisomerase IV and DNA gyrase .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinolones, which are structurally similar, inhibit bacterial nucleic acid synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase .
Biochemical Pathways
Quinolones, which are structurally similar, disrupt the bacterial topoisomerase type ii, inhibiting the catalytic activity of dna gyrase and topoisomerase iv . These enzymes are critical for regulating the chromosomal supercoiling required for DNA synthesis .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that quinolones cause breakage of bacterial chromosomes , which could be a potential result of this compound’s action given its structural similarity to quinolones.
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its molecular environment.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is influenced by the spatial orientation of substituents and the stereogenicity of carbons . Specific interactions of this compound with particular biomolecules have not been reported in the literature.
Cellular Effects
Compounds with a pyrrolidine ring have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For instance, the benzenesulfonyl group can be introduced via sulfonylation reactions, while the methoxy group can be added through methylation reactions. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions involving pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline
- 7-[3-aminomethyl-4-substituted pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid dimesylate .
Uniqueness
What sets 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline apart is its specific combination of substituents, which can confer unique biological activities and chemical properties. The presence of the benzenesulfonyl group, in particular, can enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-15-9-10-18-17(13-15)20(22-11-5-6-12-22)19(14-21-18)26(23,24)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYEFAAFXKTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.